

# Application of Rhenium-Tungsten (Re-W) Alloys in Aerospace: A Detailed Overview

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Compound of Interest		
Compound Name:	Rheniumtungsten (3/2)	
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### Introduction

Rhenium-Tungsten (Re-W) alloys are a class of refractory metal alloys renowned for their exceptional high-temperature properties, making them indispensable in the demanding environment of the aerospace industry. The addition of rhenium to tungsten significantly enhances the ductility and high-temperature strength of the resulting alloy, a phenomenon known as the "rhenium effect".[1] This unique combination of properties allows Re-W alloys to be utilized in critical components subjected to extreme temperatures and stresses, from rocket engines to hypersonic vehicles.[2] This document provides detailed application notes and protocols for the use of Re-W alloys in various aerospace applications, intended for researchers, scientists, and materials engineers.

## **Key Aerospace Applications**

Rhenium-Tungsten alloys find application in several key areas within the aerospace sector, primarily driven by their high melting point, superior strength at elevated temperatures, and good resistance to thermal shock.[3][4]

## **Rocket Propulsion Systems**

Re-W alloys are critical materials for components in rocket engines, particularly in combustion chambers and nozzles where they are exposed to extremely high temperatures and corrosive gases.[2][5]



- Nozzles and Throat Inserts: The throat of a rocket nozzle experiences the highest heat flux and temperature. Re-W alloys, particularly W-25Re and W-26Re, are used for nozzle throat inserts due to their ability to withstand temperatures exceeding 2500°C.[6][7][8] Their high melting point and resistance to erosion from hot gases ensure the structural integrity and performance of the nozzle throughout its operational life.[5]
- Combustion Chambers: The walls of the combustion chamber must contain the highpressure, high-temperature combustion of propellants. Re-W alloys provide the necessary strength and thermal stability for these demanding conditions.[2]

## **Hypersonic Vehicles**

The development of hypersonic vehicles, which travel at speeds exceeding Mach 5, presents significant material challenges due to the extreme temperatures generated by aerodynamic heating.[2] Re-W alloys are prime candidates for leading edges, nose cones, and control surfaces of hypersonic aircraft, where temperatures can reach well over 2000°C.[2] Their high strength and stability at these temperatures are crucial for maintaining the vehicle's aerodynamic shape and structural integrity.[2]

## **High-Temperature Thermocouples**

Accurate temperature measurement is critical for the safe and efficient operation of aerospace systems. Rhenium-tungsten thermocouples are widely used for measuring ultra-high temperatures in applications such as jet engine testing and spacecraft component evaluation. [9][10]

Type C and Type D Thermocouples: These thermocouples, typically composed of a W-5%Re wire versus a W-26%Re wire (Type C) or a W-3%Re wire versus a W-25%Re wire, can accurately measure temperatures up to 2320°C in vacuum or inert atmospheres.[10] They offer high thermoelectric potential and a fast response time.[1]

## **Quantitative Data on Rhenium-Tungsten Alloys**

The following table summarizes key physical and mechanical properties of common Rhenium-Tungsten alloys used in aerospace applications.



Property	W (Pure Tungsten)	W-3%Re	W-25%Re	W-26%Re	Re (Pure Rhenium)
Melting Point (°C)[6]	3410	3360	3100	2950	3170
Density (g/cm³)[6]	19.3	19.4	19.65	19.66	21.02
Electrical Resistivity (μΩ.cm at 20°C)[6]	5.5	9.7	27.9	29.6	19.8
Recrystallizati on Temperature (°C)[3][11]	~1200	~1500	~1900	~1900	-
Ductile-to- Brittle Transition Temperature (DBTT)	High	Lowered by Re	Significantly Lowered	Significantly Lowered	No brittle transition

## **Experimental Protocols**

## Protocol 1: Fabrication of a Rhenium-Tungsten Rocket Nozzle Throat Insert via Powder Metallurgy

This protocol outlines the general steps for fabricating a W-25Re nozzle throat insert.

- 1. Powder Preparation and Blending:
- Start with high-purity tungsten and rhenium powders with a particle size of 1-5 μm.
- Weigh the powders to achieve a composition of 75% tungsten and 25% rhenium by weight.
- Blend the powders in a V-blender or a planetary ball mill for 8-12 hours to ensure a homogeneous mixture. A binder, such as paraffin wax, may be added to improve green strength.



#### 2. Cold Isostatic Pressing (CIP):

- Load the blended powder into a flexible mold (e.g., polyurethane).
- Place the mold in a CIP vessel and pressurize to 200-300 MPa. This step compacts the powder into a "green" part with sufficient handling strength.

#### 3. Sintering:

- Carefully transfer the green part to a high-temperature vacuum or hydrogen atmosphere furnace.
- Heat the part in a controlled manner to first burn out the binder (if used) at around 500°C.
- Ramp up the temperature to the sintering temperature, typically between 2200°C and 2500°C, and hold for 2-4 hours. Sintering densifies the part, creating a solid metallic component.
- 4. Hot Isostatic Pressing (HIP) (Optional):
- For applications requiring maximum density and elimination of any residual porosity, a HIP step can be performed after sintering.
- The sintered part is placed in a HIP furnace and subjected to high temperature (e.g., 2000°C) and high isostatic pressure (e.g., 100-200 MPa) using an inert gas like argon.

#### 5. Machining and Finishing:

 The densified Re-W component is then machined to its final dimensions using techniques such as electrical discharge machining (EDM) or grinding with diamond tools, as Re-W alloys are very hard.

## Protocol 2: Calibration of a Type C Rhenium-Tungsten Thermocouple

This protocol describes the calibration of a W-5%Re vs. W-26%Re thermocouple up to 2000°C.

#### 1. Equipment:

- High-temperature calibration furnace (e.g., tungsten-mesh heated furnace) capable of reaching at least 2200°C with a vacuum or inert gas (argon) atmosphere.
- Reference thermocouple (e.g., a calibrated Type B platinum-rhodium thermocouple for lower temperatures, or a pyrometer for higher temperatures).



- Data acquisition system to record the electromotive force (EMF) output of the thermocouples.
- The Type C thermocouple to be calibrated.

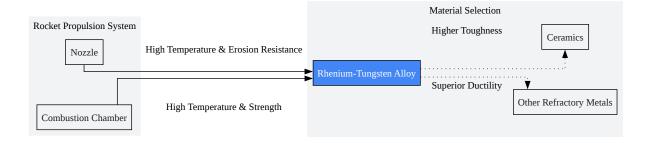
#### 2. Procedure:

- Position the junction of the Type C thermocouple and the reference thermocouple in close proximity within the isothermal zone of the calibration furnace.
- Evacuate the furnace and backfill with high-purity argon.
- Slowly heat the furnace in discrete temperature steps (e.g., every 100°C).
- At each temperature step, allow the system to stabilize for at least 30 minutes.
- Record the EMF output from both the Type C thermocouple and the reference thermocouple (or the temperature reading from the pyrometer).

#### 3. Data Analysis:

- Create a calibration curve by plotting the EMF output of the Type C thermocouple against the temperature measured by the reference standard.
- Compare the generated curve with the standard EMF-temperature tables for Type C
  thermocouples (e.g., from NIST) to determine the accuracy and any necessary correction
  factors.

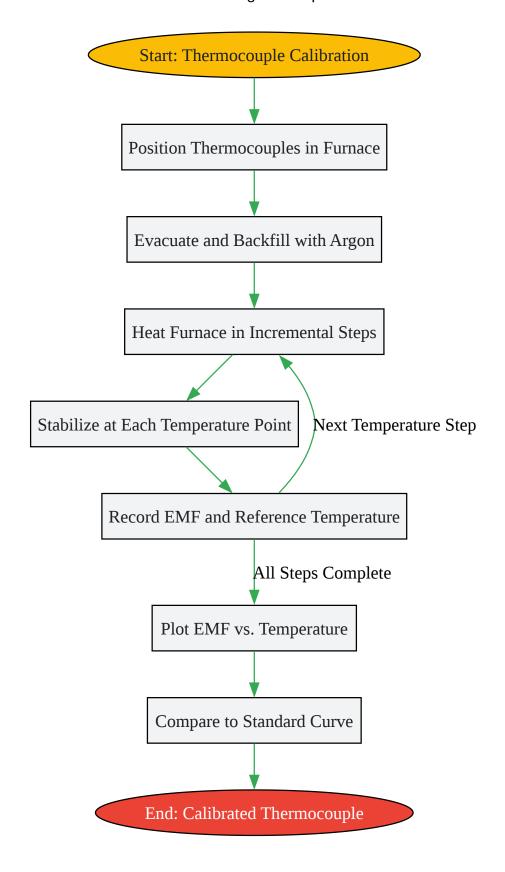
### **Visualizations**



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Caption: Material selection for critical rocket engine components.



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Caption: Workflow for high-temperature thermocouple calibration.

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